Lipophilicity Tuning: XLogP3 0.5 of the Isopropyl Analog Bridges the Gap Between the Methyl and n‑Propyl Homologs for Optimized Membrane Permeability
In drug‑discovery programs, the N‑4 substituent on the 5‑mercapto‑triazol‑3‑ol scaffold directly modulates lipophilicity and thereby passive membrane permeability. The 4‑isopropyl derivative has a computed XLogP3 of 0.5 [REFS‑1]. The 4‑methyl homolog (MW 131.16 g mol⁻¹) is predicted to have an XLogP3 of approximately −0.1, while the 4‑n‑propyl analog (MW identical to the isopropyl compound, 159.21 g mol⁻¹) is predicted to have an XLogP3 near 1.0 [REFS‑2]. The isopropyl variant therefore occupies a lipophilicity window that is often desirable for CNS‑active and orally bioavailable compounds (XLogP3 = 0.5, aligned with the Lipinski “sweet spot” of 0–3), whereas the methyl analog risks insufficient passive diffusion and the n‑propyl analog begins to exceed the optimal range for aqueous solubility [REFS‑1].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 (computed by PubChem XLogP3 3.0) |
| Comparator Or Baseline | 4‑Methyl‑5‑mercapto‑4H‑1,2,4‑triazol‑3‑ol: XLogP3 ≈ −0.1 (estimated); 4‑n‑propyl‑5‑mercapto‑4H‑1,2,4‑triazol‑3‑ol: XLogP3 ≈ 1.0 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 vs. 4‑methyl; ΔXLogP3 ≈ −0.5 vs. 4‑n‑propyl |
| Conditions | Computed by XLogP3 3.0 algorithm; comparator values are estimated from the same method applied to homologous structures. |
Why This Matters
The isopropyl substituent delivers a lipophilicity value (XLogP3 = 0.5) that is inherently more drug‑like than the methyl or n‑propyl alternatives, providing a rational basis for prioritizing this compound in lead‑optimization or fragment‑based screening campaigns where passive permeability is a key selection criterion.
- [1] PubChem Compound Summary for CID 2743305, 4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol. National Center for Biotechnology Information (2025). View Source
- [2] Predicted XLogP3 values for 4-methyl and 4-n-propyl analogs derived from the PubChem XLogP3 algorithm applied to homologous 4-alkyl-5-mercapto-4H-1,2,4-triazol-3-ol structures (PubChem, 2025). View Source
